N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide
Description
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is a synthetic indole-acetamide derivative characterized by a hydroxyethyl group bridging the indole ring and the acetamide moiety. Its synthesis typically involves condensation reactions between indole derivatives and hydroxy-acetamide precursors under acidic or catalytic conditions .
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-hydroxy-2-(1H-indol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-7-12(16)10-6-14-11-5-3-2-4-9(10)11/h2-6,12,14,16H,7H2,1H3,(H,13,15) |
InChI Key |
RPKCNFKRDJNOSS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC(C1=CNC2=CC=CC=C21)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The most widely reported method involves acylation of 2-(1H-indol-3-yl)ethylamine (tryptamine) with acetic anhydride or acetyl chloride. The reaction proceeds via nucleophilic attack by the primary amine on the carbonyl carbon of the acylating agent, forming a stable amide bond.
Key steps :
-
Activation of the acylating agent : Acetic anhydride reacts with a base (e.g., triethylamine) to generate a reactive acetyl oxonium intermediate.
-
Nucleophilic substitution : The amine group of tryptamine attacks the electrophilic carbonyl carbon, displacing the leaving group (e.g., acetate or chloride).
-
Deprotonation : A base abstracts a proton from the nascent amide, stabilizing the product.
Optimization Parameters
Reaction efficiency depends on:
Table 1. Acylation Conditions and Yields
| Acylating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetic anhydride | THF | 25 | 78 | |
| Acetyl chloride | DMF | 0 | 85 | |
| Acetyl chloride | CH₂Cl₂ | 25 | 72 |
Nucleophilic Substitution of 1-Hydroxyindole Precursors
Synthetic Strategy
An alternative route utilizes 1-hydroxyindole-3-acetamide intermediates, which undergo nucleophilic substitution at the 1-position. This method, reported by Nakai et al., involves:
-
Preparation of 1-hydroxyindole-3-acetamide : Condensation of indole-3-acetic acid with 2-(1-hydroxyindol-3-yl)ethylamine using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBT (hydroxybenzotriazole).
-
Substitution with indole nucleophiles : Treatment with 85% formic acid facilitates displacement of the 1-hydroxy group by indole, forming N-(2-(indol-3-yl)ethyl)acetamide derivatives.
Table 2. Nucleophilic Substitution Outcomes
| Starting Material | Reagent | Product Yield (%) | Reference |
|---|---|---|---|
| 1-Hydroxyindole-3-acetamide | Indole/HCOOH | 39 | |
| 1-Hydroxyindole-3-acetamide | NaBH₃CN/AcOH | 27 |
Reductive Amination Pathways
Methodology
Reductive amination offers a route to introduce the hydroxyethyl group post-acylation. This two-step process involves:
Advantages and Limitations
Table 3. Reductive Amination Efficiency
Comparative Analysis of Methods
Yield and Scalability
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen or the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various indole-3-ethylamine derivatives .
Scientific Research Applications
Case Studies
-
Colon Cancer
- A study conducted by Kang et al. (2021) revealed that N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide significantly inhibited the growth of HT-29 colon cancer cells in vitro and in vivo. The treatment led to increased expression of apoptosis markers and reduced tumor volume in xenograft models .
- Another investigation highlighted that the compound reshaped the tumor microenvironment by decreasing myeloid-derived suppressor cell accumulation and enhancing tumor-infiltrating lymphocytes, further supporting its potential as an antitumor agent against colon cancer .
-
Melanoma
- Research by Wang et al. (2020) demonstrated that the compound also inhibited melanoma cell proliferation through apoptosis and autophagy induction. The study indicated that this compound affected multiple signaling pathways, including PI3K/Akt and MAPK, which are critical for cell survival and proliferation .
Summary of Findings
The following table summarizes key findings from various studies regarding the applications of this compound:
Potential for Development as a Therapeutic Agent
The promising results from preclinical studies indicate that this compound could be developed into a novel therapeutic agent for treating various cancers, particularly those resistant to conventional therapies. Ongoing research is necessary to further elucidate its pharmacological properties, optimal dosing regimens, and potential side effects.
Mechanism of Action
The mechanism of action of N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to the activation or inhibition of various signaling pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, and physicochemical properties:
Key Observations :
- Substituent Effects : The presence of electron-withdrawing groups (e.g., 4-chlorobenzyl in 1a) increases synthetic yields (82.3%) compared to unsubstituted analogs (43.8% for 1c), likely due to enhanced stability during condensation reactions .
- Bioactivity : Unsubstituted analogs like compound D exhibit antimicrobial activity, while acylurea derivatives (KCH-1521) target endothelial cell signaling, demonstrating how functional group changes redirect biological applications .
Pharmacokinetic Considerations
- Metabolic Stability : Methoxy groups (e.g., in ) slow oxidative metabolism by cytochrome P450 enzymes, extending half-life compared to hydroxylated analogs .
Biological Activity
N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
1. Chemical Structure and Synthesis
This compound features an indole moiety linked to a hydroxyethyl group and an acetamide functional group. The synthesis typically involves the reaction of tryptamine with acetic anhydride or acetyl chloride, often facilitated by dehydrating agents such as N,N'-dicyclohexylcarbodiimide (DCC) .
2. Biological Activities
The compound exhibits a range of biological activities:
- Anti-inflammatory Effects : Research indicates that it may reduce inflammation through modulation of various biochemical pathways.
- Neuroprotective Properties : Studies have shown potential benefits in neurodegenerative conditions by influencing neurotransmitter systems .
- Anticancer Activity : It has demonstrated efficacy in inhibiting cancer cell growth, particularly in melanoma and colon cancer models .
Table 1: Summary of Biological Activities
| Activity Type | Effect Description | References |
|---|---|---|
| Anti-inflammatory | Reduces inflammatory markers | |
| Neuroprotective | Protects neuronal cells from damage | |
| Anticancer | Induces apoptosis and autophagy in cancer cells |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound has been shown to promote apoptosis in melanoma cells through the activation of caspase pathways and modulation of the PI3K/Akt signaling pathway .
- Inhibition of Tumor Growth : In vivo studies indicate that treatment with this compound significantly reduces tumor volume and weight in syngeneic mouse models, suggesting its potential as a therapeutic agent against tumors .
Illustration depicting the signaling pathways influenced by this compound.
Case Study 1: Melanoma Treatment
A study demonstrated that this compound significantly inhibited melanoma cell proliferation and induced apoptosis via the PI3K/Akt and MAPK signaling pathways. The results indicated a notable decrease in tumor growth in treated mice compared to control groups .
Case Study 2: Colon Cancer Inhibition
Another investigation revealed that the compound inhibited colon cancer growth through the STAT1 pathway. The treatment led to increased expression of phosphorylated STAT1 (p-STAT1), which is crucial for regulating apoptosis-associated gene expression .
5. Conclusion
This compound is a promising compound with significant biological activities, particularly in anti-inflammatory responses and cancer treatment. Its mechanisms involve complex interactions with cellular pathways that regulate apoptosis and inflammation. Continued research into this compound could yield valuable insights into its therapeutic potential across various medical fields.
Q & A
Basic: What are the most effective synthetic routes for N-(2-Hydroxy-2-(1H-indol-3-yl)ethyl)acetamide?
The compound can be synthesized via multi-step reactions starting from indole precursors. A common approach involves:
- Step 1 : Alkylation of indole-3-acetic acid derivatives to introduce the hydroxyethyl group.
- Step 2 : Protection of the hydroxyl group (e.g., using tert-butyldimethylsilyl chloride) to prevent side reactions.
- Step 3 : Acetamide formation via nucleophilic acyl substitution, followed by deprotection .
Key Optimization : Reaction temperatures (typically 0–25°C for alkylation) and solvent polarity (e.g., DMF for Step 3) critically influence yield. Reported yields range from 65% to 85%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Basic: How is the purity and structural integrity of this compound validated post-synthesis?
Validation requires a combination of analytical techniques:
- NMR Spectroscopy : and NMR confirm the presence of the indole NH peak (~10–12 ppm) and acetamide carbonyl (~170 ppm) .
- HRMS : High-resolution mass spectrometry verifies the molecular ion peak (e.g., [M+H] at m/z 273.1234 for CHNO) .
- HPLC : Purity >95% is achievable using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How do contradictory data on biological activity arise, and how can they be resolved?
Conflicting reports on bioactivity (e.g., antimicrobial vs. no activity) may stem from:
- Impurity Variability : Residual solvents (e.g., DMSO) in biological assays can artifactually inhibit bacterial growth.
- Assay Conditions : Differences in cell line viability (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) .
Resolution : Standardize protocols using USP-grade solvents, include negative controls (e.g., solvent-only), and validate activity via orthogonal assays (e.g., MIC and time-kill curves) .
Advanced: What strategies optimize the compound’s stability under physiological conditions?
Stability challenges include hydrolysis of the acetamide group and oxidation of the indole ring. Mitigation strategies:
- pH Buffering : Use phosphate-buffered saline (pH 7.4) to minimize hydrolysis.
- Light Protection : Store solutions in amber vials to prevent photooxidation .
- Lyophilization : Increases shelf life by reducing water-mediated degradation .
Advanced: How can computational modeling guide the design of derivatives with enhanced binding affinity?
Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like serotonin receptors or cyclooxygenase-2 (COX-2):
- Key Interactions : Hydrogen bonding between the hydroxyethyl group and Arg120 of COX-2.
- Derivative Design : Substituents at the indole C5 position (e.g., halogens) improve hydrophobic contacts, as shown in analogs with 10–50 nM IC values .
Basic: What are the primary biological targets of this compound?
The compound interacts with:
- Serotonin Receptors : Modulates 5-HT due to structural similarity to tryptamine derivatives .
- Enzymes : Inhibits monoamine oxidase (MAO) with IC ~5 µM, validated via fluorometric assays .
Advanced: How does the hydroxyl group’s stereochemistry affect pharmacological activity?
The (R)-enantiomer shows 3x higher MAO-B inhibition than the (S)-form, as determined by chiral HPLC separation and enzymatic assays. This highlights the need for enantioselective synthesis (e.g., asymmetric catalysis) .
Basic: What solvents are suitable for spectroscopic studies of this compound?
- Polar Solvents : DMSO-d or CDCl for NMR (minimal signal overlap).
- UV-Vis Studies : Methanol or acetonitrile (λ ~280 nm for indole absorption) .
Advanced: How can conflicting NMR data from different studies be reconciled?
Discrepancies in chemical shifts (e.g., indole NH at 10.2 ppm vs. 11.0 ppm) may arise from:
- Concentration Effects : Aggregation at high concentrations deshields protons.
- Temperature : Elevated temps (e.g., 40°C) reduce hydrogen bonding, shifting NH peaks upfield. Always report experimental conditions (solvent, temp, concentration) .
Advanced: What in silico tools predict metabolic pathways for this compound?
Software like SwissADME predicts:
- Phase I Metabolism : Hydroxylation at the indole C5 position by CYP3A4.
- Phase II Metabolism : Glucuronidation of the hydroxyl group. Validate with LC-MS/MS metabolite profiling .
Notes
- Methodological Focus : Emphasized experimental design, validation, and troubleshooting.
- Contradiction Analysis : Addressed variability in bioactivity and NMR data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
